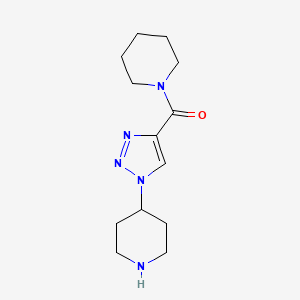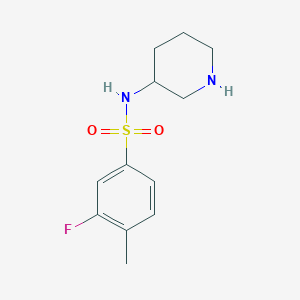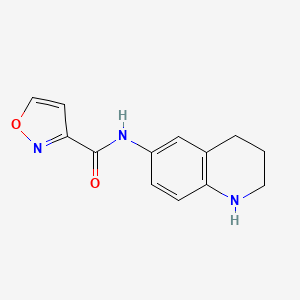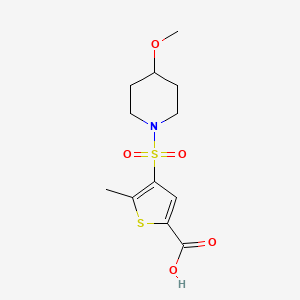
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide, commonly known as IMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMPA is a small molecule inhibitor that targets the enzyme inositol monophosphatase (IMPase).
Wirkmechanismus
IMPA targets the enzyme inositol monophosphatase (2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide), which is involved in the phosphatidylinositol (PI) signaling pathway. The PI signaling pathway is important for various cellular processes, including cell proliferation, differentiation, and apoptosis. IMPA inhibits 2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide, which leads to a decrease in the levels of inositol monophosphate (IMP) and an increase in the levels of inositol, which is an important signaling molecule.
Biochemical and Physiological Effects:
IMPA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of inositol in the brain, which has neuroprotective effects. IMPA has also been shown to increase the levels of inositol in cancer cells, which leads to the inhibition of cell growth. Additionally, IMPA has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
IMPA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high specificity for 2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide. However, IMPA also has some limitations. It has a relatively short half-life, which can make it difficult to use in long-term studies. Additionally, IMPA can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on IMPA. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to better understand the mechanism of action of IMPA and its potential off-target effects.
Synthesemethoden
IMPA can be synthesized using various methods. One of the most common methods involves the reaction of 4-methyl-3-pyridinecarboxylic acid with 1H-indole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield IMPA. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
IMPA has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of bipolar disorder, schizophrenia, and Alzheimer's disease. IMPA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-7-17-10-15(11)19-16(20)8-12-9-18-14-5-3-2-4-13(12)14/h2-7,9-10,18H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMFNLASXQHRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7570091.png)
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
![5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7570114.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7570122.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)





![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)

![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)